molecular formula C12H15N3O2S B2559491 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide CAS No. 1797903-16-2

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide

Cat. No.: B2559491
CAS No.: 1797903-16-2
M. Wt: 265.33
InChI Key: GYZDEOKBESYHDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide is C11H16N4O4S2C_{11}H_{16}N_4O_4S^2, with a molecular weight of approximately 332.39 g/mol. The structure features a thiazoloazepine core, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
Compound AEffective against Gram-positive bacteria
Compound BEffective against Gram-negative bacteria

Studies have shown that modifications on the thiazoloazepine core can enhance antimicrobial efficacy compared to standard antibiotics like ciprofloxacin.

Anticancer Potential

In vitro studies have demonstrated the anticancer activity of this compound against various cancer cell lines. The following table summarizes findings from recent evaluations:

CompoundCell LineIC50 (µM)Reference
N-(4-oxo...)HCT116 (Colon Cancer)25
N-(4-oxo...)RAW 264.7 (Macrophage)30

Molecular docking studies suggest that the compound interacts with biological targets involved in cancer metabolism and cell proliferation.

Study on Antimicrobial Activity

A series of sulfonamide derivatives were synthesized based on the thiazoloazepine framework. The study evaluated their antimicrobial properties using the tube dilution technique:

  • Specific substitutions on the thiazoloazepine core led to enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Comparative studies indicated that these compounds could serve as lead candidates for developing new antimicrobial agents.

Anticancer Evaluation

A focused study evaluated the anticancer potential of related compounds against various cancer cell lines:

  • Modifications in the acetamide group significantly influenced cytotoxicity.
  • The study concluded that further optimization could yield potent anticancer agents suitable for clinical development.

Comparison with Similar Compounds

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and research findings based on diverse sources.

Chemical Structure and Properties

Molecular Formula : C9H11N3O2S
Molecular Weight : 225.27 g/mol
IUPAC Name : N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
CAS Number : 1797366-52-9

The structure of this compound features a thiazoloazepine core with an amide functional group that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the thiazole ring followed by the azepine ring formation. Reaction conditions often require specific catalysts and solvents to facilitate the desired product formation .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving thiazole derivatives have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in cancer progression. Preliminary findings suggest that it may inhibit C-Met tyrosine kinase and Pim-1 kinase activities . These enzymes are involved in signaling pathways that regulate cell proliferation and survival.

Case Studies

  • Study on Antifolate Activity : A study on structurally related compounds demonstrated that modifications in the thiazole and azepine structures could lead to significant differences in biological activity. The presence of a carbonyl group was found to influence the cytotoxicity against leukemia cells significantly .
  • In vitro Studies : In vitro tests have shown that derivatives of this compound can exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, certain analogues showed IC50 values lower than 10 µg/mL against specific leukemia cell lines .

Comparative Analysis of Similar Compounds

Compound NameStructureAntitumor ActivityEnzyme Inhibition
N-(4-OXO...)StructureModerateYes (C-Met)
2-(benzylthio)...StructureHighYes (Pim-1)
Other Thiazole DerivativesVariesLow to ModerateVariable

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-3-6-9(16)15-12-14-8-5-4-7-13-11(17)10(8)18-12/h2H,1,3-7H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZDEOKBESYHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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